Arimoclomol (maleate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Arimoclomol (maleate) is an experimental drug compound developed by CytRx Corporation, a biopharmaceutical company based in Los Angeles, California. Additionally, it is being investigated for the treatment of Niemann-Pick Disease Type C (NPC), a rare genetic disorder .
準備方法
The synthesis of arimoclomol (maleate) involves regioselective and enantiospecific methods. One efficient chiral synthesis route starts from ®-(-)-glycidyl nosylate, ensuring complete retention of chiral integrity . The industrial production methods are not extensively detailed in the available literature, but the compound is prepared and stored under specific conditions to prevent inactivation .
化学反応の分析
Arimoclomol (maleate) undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for modifying the compound’s functional groups.
Substitution: Common reagents and conditions used in these reactions include organic solvents and catalysts.
Major Products: The primary products formed from these reactions are derivatives of arimoclomol, which are used for further pharmacological studies.
科学的研究の応用
Arimoclomol (maleate) has a wide range of scientific research applications:
Chemistry: It is used to study molecular chaperones and their role in protein folding and aggregation.
作用機序
Arimoclomol (maleate) stimulates a natural cellular repair pathway by activating molecular chaperones. It uses a unique ‘molecular chaperone’ co-induction mechanism, believed to function by stimulating a normal cellular protein repair pathway through the activation of molecular chaperones . This activation helps clear lipid build-up in cells, improving lysosomal function .
類似化合物との比較
Arimoclomol (maleate) is unique due to its specific mechanism of action and its potential to treat a broad range of diseases. Similar compounds include:
Bimoclomol: Another HSP co-inducer with similar properties but different molecular targets.
BRX-220: A related compound with similar therapeutic applications.
Arimoclomol stands out due to its investigational status and the promising results from clinical trials, making it a potential breakthrough in treating neurodegenerative and rare genetic disorders.
特性
分子式 |
C18H24ClN3O7 |
---|---|
分子量 |
429.9 g/mol |
IUPAC名 |
(Z)-but-2-enedioic acid;(3Z)-N-(2-hydroxy-3-piperidin-1-ylpropoxy)-1-oxidopyridin-1-ium-3-carboximidoyl chloride |
InChI |
InChI=1S/C14H20ClN3O3.C4H4O4/c15-14(12-5-4-8-18(20)9-12)16-21-11-13(19)10-17-6-2-1-3-7-17;5-3(6)1-2-4(7)8/h4-5,8-9,13,19H,1-3,6-7,10-11H2;1-2H,(H,5,6)(H,7,8)/b16-14-;2-1- |
InChIキー |
OHUSJUJCPWMZKR-VOMHRUSGSA-N |
異性体SMILES |
C1CCN(CC1)CC(CO/N=C(/C2=C[N+](=CC=C2)[O-])\Cl)O.C(=C\C(=O)O)\C(=O)O |
正規SMILES |
C1CCN(CC1)CC(CON=C(C2=C[N+](=CC=C2)[O-])Cl)O.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。